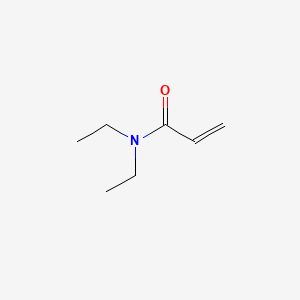![molecular formula C9H9N3O B1293838 2-Methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 21801-89-8](/img/structure/B1293838.png)
2-Methylimidazo[1,2-a]pyridine-3-carboxamide
Übersicht
Beschreibung
2-Methylimidazo[1,2-a]pyridine-3-carboxamide, or 2-MIPC, is a heterocyclic amine (HCA) found in foods such as cooked meats, fish, and dairy products. It is an intermediate in the formation of other HCAs such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). 2-MIPC is a potential carcinogen and has been linked to various types of cancer. It is also known to have mutagenic and genotoxic effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study detailed the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis. This synthesis process contributes to the understanding of the chemical properties of these compounds (Abignente et al., 1982).
- Another synthesis approach involves "water-mediated" hydroamination and silver-catalyzed aminooxygenation, leading to the formation of methylimidazo[1,2-a]pyridines. This research expands on methods for creating these compounds (Mohan, Rao, & Adimurthy, 2013).
Biomedical Applications
- One study investigated the antiinflammatory, analgesic, antipyretic, and ulcerogenic activities of newly synthesized 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids. These properties highlight the compound's potential biomedical applications (Abignente et al., 1982).
- Research on peptides designed from 2-methylimidazo[1,2-a]pyridine-3-carboxamide showed specific binding to DNA sequences. This finding is significant for understanding DNA-protein interactions and has potential implications in genetics and molecular biology (Wade, Mrksich, & Dervan, 1992; 1993).
Antimicrobial and Antiviral Properties
- A study on the synthesis of imidazo[1,2-a]pyridine derivatives, which are bioisosteric to isoniazid, evaluated their antimycobacterial activities. This research contributes to understanding the compound's potential in treating bacterial infections (Kasimogullari & Cesur, 2004).
- Another research explored the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, assessing their potential as antirhinovirus agents. This indicates its possible use in viral infections treatment (Hamdouchi et al., 1999).
Wirkmechanismus
Target of Action
2-Methylimidazo[1,2-a]pyridine-3-carboxamide is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been shown to interact with various biological targets, contributing to their diverse biological effects .
Mode of Action
It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with bromine in chcl3 leads to the substitution of a hydrogen atom at the c-3 carbon atom, forming 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide . This suggests that the compound may undergo similar interactions with its biological targets.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . These effects suggest that the compound may interact with multiple biochemical pathways.
Result of Action
One derivative, 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, has been shown to exhibit antimicrobial properties against staphylococcus aureus . This suggests that this compound may have similar antimicrobial effects.
Biochemische Analyse
Biochemical Properties
2-Methylimidazo[1,2-a]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it exhibits antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of genes involved in cell death pathways . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing bacterial growth . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as antimicrobial activity and modulation of immune responses . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, it can be metabolized by liver enzymes, leading to the formation of various metabolites that are excreted from the body . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression . Additionally, it can be found in the cytoplasm, where it interacts with metabolic enzymes and other cellular components .
Eigenschaften
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-8(9(10)13)12-5-3-2-4-7(12)11-6/h2-5H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAQWKIENIYXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176221 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21801-89-8 | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine-3-carboxamide, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Methylimidazo[1,2-a]pyridine-3-carboxamide a potential candidate for treating tuberculosis?
A1: Research indicates that this compound derivatives show promise as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. [] This enzyme plays a crucial role in the biosynthesis of pantothenic acid (vitamin B5), which is essential for the survival and growth of Mycobacterium tuberculosis. By inhibiting pantothenate synthetase, these compounds can potentially disrupt the bacteria's metabolism and hinder its growth, offering a potential therapeutic strategy against tuberculosis.
Q2: Beyond its potential in treating tuberculosis, are there other applications for this compound derivatives?
A2: Interestingly, a specific derivative within this chemical class, N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide, has been investigated for its potential in treating cardiovascular diseases. [] While the specific mechanisms of action for this application are not detailed in the available research, it highlights the potential versatility of this chemical scaffold for targeting diverse therapeutic areas. Further research is needed to fully understand the scope of its applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















